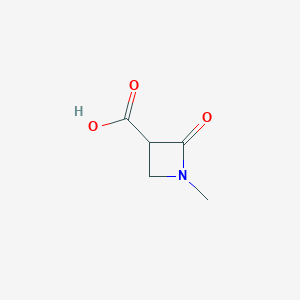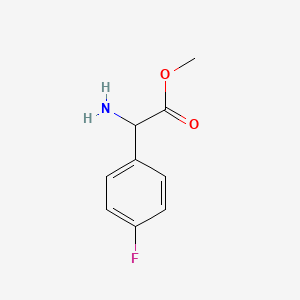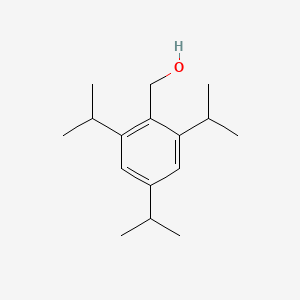
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate
説明
“(2S,4S)-Benzyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate” is a chemical compound used in pharmaceutical testing . It belongs to the class of heterocyclic building blocks, specifically pyrrolidines .
Molecular Structure Analysis
The molecular formula of this compound is C13H15FN2O3 . The exact structure would require more specific information or a detailed analysis using techniques such as NMR or X-ray crystallography .Physical And Chemical Properties Analysis
The molecular weight of the compound is 266.27 . Other physical and chemical properties such as boiling point, HOMO, LUMO, UV, and FL are not specified in the sources I found .科学的研究の応用
Synthon Applications
4-Fluoropyrrolidine derivatives, including (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds serve as synthons for the preparation of various intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, which are essential for medicinal applications (Singh & Umemoto, 2011).
Stereochemical Analysis
The stereochemical characteristics of similar compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, have been determined using methods like vibrational circular dichroism. This understanding is crucial for synthesizing specific enantiomers, such as (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate (Procopiou et al., 2016).
Chiral Auxiliary in Kinetic Resolution
2-Oxoimidazolidine-4-carboxylate, structurally similar to (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, has been utilized as a novel chiral auxiliary in kinetic resolution processes. This application is essential in stereospecific aminations, enhancing the yield of enantiomerically pure compounds (Kubota, Kubo, & Nunami, 1994).
Synthesis of Pipecolic Acid Derivatives
Compounds like tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, related to (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate, have been used in the synthesis of pipecolic acid derivatives. These derivatives are valuable in the development of bioactive compounds (Purkayastha et al., 2010).
Synthesis of Chiral α-Amino Acids
Dynamic kinetic resolution using similar compounds has been employed for the stereoselective synthesis of chiral α-amino acids. These amino acids are key building blocks in the synthesis of various biologically active compounds (Kubo et al., 1996).
Application in 19F NMR
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, similar to the compound , have been synthesized and incorporated into peptides for sensitive detection by 19F NMR. This technique is significant in medicinal chemistry for probing molecular interactions (Tressler & Zondlo, 2014).
Safety and Hazards
特性
IUPAC Name |
tert-butyl (2S,4S)-2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN2O3/c1-10(2,3)16-9(15)13-5-6(11)4-7(13)8(12)14/h6-7H,4-5H2,1-3H3,(H2,12,14)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGNCVVKJIZGLC-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892355 | |
| Record name | 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | |
CAS RN |
426844-22-6 | |
| Record name | 1,1-Dimethylethyl (2S,4S)-2-(aminocarbonyl)-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-propanyl (2S,4S)-2-carbamoyl-4-fluoro-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



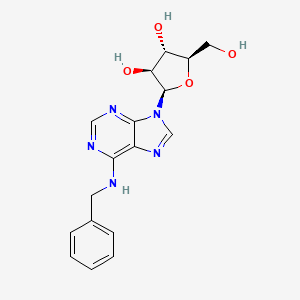
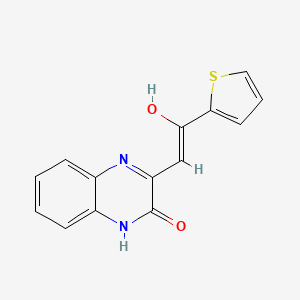

![7-Methylimidazo[1,2-c]pyrimidine](/img/structure/B3136799.png)

![1-[2-(3-Methoxy-4-hydroxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3136816.png)

